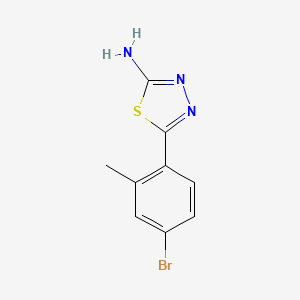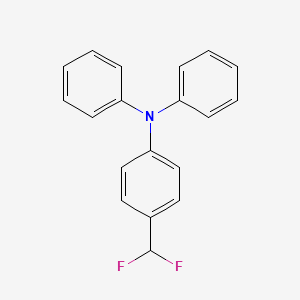
4-(Difluoromethyl)-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-N,N-diphenylaniline is an organic compound characterized by the presence of a difluoromethyl group attached to an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-N,N-diphenylaniline typically involves the introduction of the difluoromethyl group to an aniline precursor. One common method is the difluoromethylation of aniline derivatives using difluorocarbene reagents. The reaction conditions often include the use of bases such as potassium hydroxide (KOH) and solvents like acetonitrile (MeCN) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature and residence time, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions: 4-(Difluoromethyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
科学研究应用
4-(Difluoromethyl)-N,N-diphenylaniline has diverse applications in scientific research, including:
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Difluoromethyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
相似化合物的比较
- 4-(Trifluoromethyl)-N,N-diphenylaniline
- 4-(Difluoromethyl)phenol
- 4-(Difluoromethyl)benzene
Comparison: 4-(Difluoromethyl)-N,N-diphenylaniline is unique due to the presence of both the difluoromethyl group and the diphenylamine structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds .
属性
分子式 |
C19H15F2N |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C19H15F2N/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H |
InChI 键 |
FNXKRCYRFYFZHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


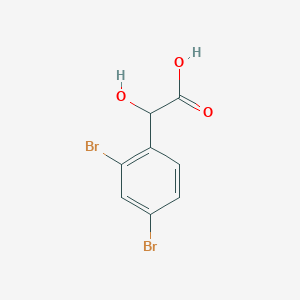
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
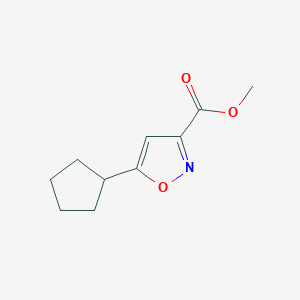
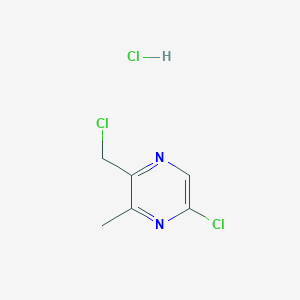
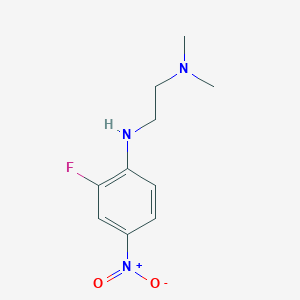
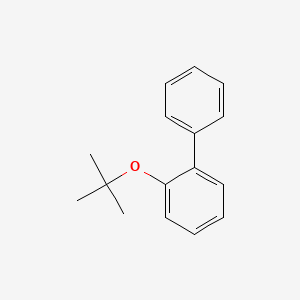
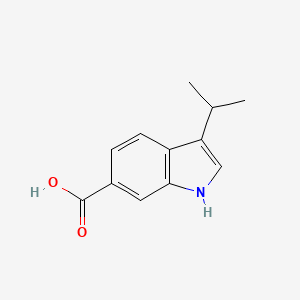
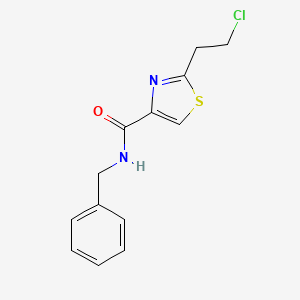
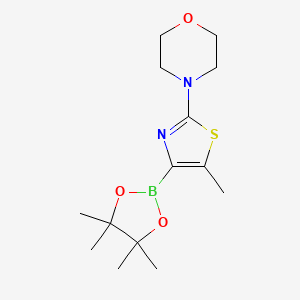

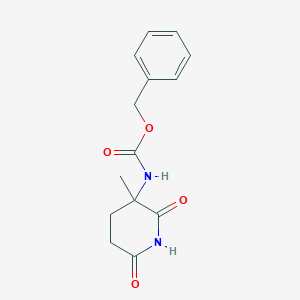
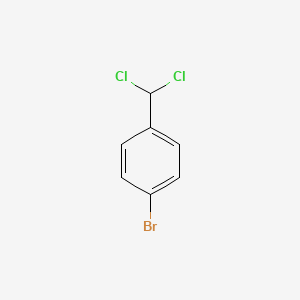
![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
